molecular formula C13H8F3N2NaO2 B13908137 sodium (2E)-1,1,1-trifluoro-4-[4-(1H-imidazol-1-yl)phenyl]-4-oxobut-2-en-2-olate

sodium (2E)-1,1,1-trifluoro-4-[4-(1H-imidazol-1-yl)phenyl]-4-oxobut-2-en-2-olate

Cat. No.: B13908137
M. Wt: 304.20 g/mol
InChI Key: AFGLFUKFCLULLV-RRAJOLSVSA-M
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Description

Sodium (2E)-1,1,1-trifluoro-4-[4-(1H-imidazol-1-yl)phenyl]-4-oxobut-2-en-2-olate is a compound that features a trifluoromethyl group, an imidazole ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium (2E)-1,1,1-trifluoro-4-[4-(1H-imidazol-1-yl)phenyl]-4-oxobut-2-en-2-olate typically involves the condensation of 4-(1H-imidazol-1-yl)benzaldehyde with a trifluoromethyl ketone under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide in a suitable solvent like methanol . The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Sodium (2E)-1,1,1-trifluoro-4-[4-(1H-imidazol-1-yl)phenyl]-4-oxobut-2-en-2-olate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The trifluoromethyl group and imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Sodium (2E)-1,1,1-trifluoro-4-[4-(1H-imidazol-1-yl)phenyl]-4-oxobut-2-en-2-olate has several scientific research applications:

Mechanism of Action

The mechanism of action of sodium (2E)-1,1,1-trifluoro-4-[4-(1H-imidazol-1-yl)phenyl]-4-oxobut-2-en-2-olate involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can bind to metal ions and active sites of enzymes, modulating their activity. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-Trifluoro-2-(4-imidazolyl)ethane
  • 4-(1H-Imidazol-1-yl)benzaldehyde
  • Trifluoromethyl ketones

Uniqueness

Sodium (2E)-1,1,1-trifluoro-4-[4-(1H-imidazol-1-yl)phenyl]-4-oxobut-2-en-2-olate is unique due to the combination of its trifluoromethyl group, imidazole ring, and phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H8F3N2NaO2

Molecular Weight

304.20 g/mol

IUPAC Name

sodium;(E)-1,1,1-trifluoro-4-(4-imidazol-1-ylphenyl)-4-oxobut-2-en-2-olate

InChI

InChI=1S/C13H9F3N2O2.Na/c14-13(15,16)12(20)7-11(19)9-1-3-10(4-2-9)18-6-5-17-8-18;/h1-8,20H;/q;+1/p-1/b12-7+;

InChI Key

AFGLFUKFCLULLV-RRAJOLSVSA-M

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C(\C(F)(F)F)/[O-])N2C=CN=C2.[Na+]

Canonical SMILES

C1=CC(=CC=C1C(=O)C=C(C(F)(F)F)[O-])N2C=CN=C2.[Na+]

Origin of Product

United States

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